Dexclamol

Beschreibung

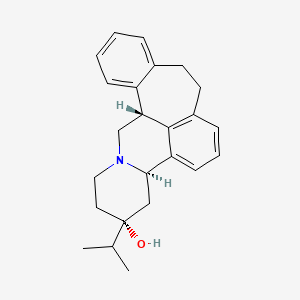

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52340-25-7 |

|---|---|

Molekularformel |

C24H29NO |

Molekulargewicht |

347.5 g/mol |

IUPAC-Name |

(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1 |

InChI-Schlüssel |

UPMOVJBGNREKJV-CQOQZXRMSA-N |

SMILES |

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Isomerische SMILES |

CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |

Kanonische SMILES |

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Synonyme |

dexclamol dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action of Dexclamol

Ligand-Receptor Interactions and Binding Affinity Studies

The interaction of Dexclamol with neurotransmitter receptors is a key aspect of its mechanism. Binding affinity studies provide quantitative data on how strongly this compound binds to specific receptors.

Dopamine (B1211576) Receptor Antagonism by this compound and its Enantiomers

This compound acts as an antagonist at dopamine receptors, particularly impacting central pathways. Dopamine receptor antagonists function by binding to dopamine receptors and preventing dopamine from activating them, thereby reducing downstream signaling. patsnap.comclevelandclinic.orgwikipedia.org This mechanism is thought to be relevant to its potential effects on conditions associated with hyperactivity of the dopaminergic system. patsnap.com

Research has demonstrated a significant stereochemical specificity in the interaction of this compound with dopamine receptors. nih.govnih.gov The (+)-Dexclamol enantiomer is notably more potent in its effects on central dopamine turnover compared to the (-)-Dexclamol enantiomer, which has been found to be ineffective in this regard. nih.gov Studies comparing the stereoselectivity of various neuroleptic enantiomers on the binding of 3H-spiperone to calf caudate nucleus homogenates showed a stereoselectivity ratio of 151 for this compound/(-)-analogue. nih.govresearchgate.netresearchgate.net This indicates a strong preference of the dopamine receptor for the (+)-enantiomer.

Norepinephrine (B1679862) Receptor Modulation by this compound

In addition to its effects on dopamine receptors, this compound also modulates norepinephrine receptors. The (+)-Dexclamol enantiomer has been shown to affect norepinephrine turnover, particularly at higher doses. nih.gov Norepinephrine signals through alpha-2 adrenergic receptors, which are G protein-coupled receptors found in the central and peripheral nervous systems. wikipedia.orgdrugbank.com These receptors are involved in modulating synaptic transmission and can inhibit the release of norepinephrine. wikipedia.orgwordpress.com

Stereochemical Specificity in Receptor Interactions

The stereochemistry of this compound plays a crucial role in its interactions with both dopamine and norepinephrine receptors. patsnap.comnih.govnih.govresearchgate.netdntb.gov.ua Enantiomers are stereoisomers that are mirror images of each other and can behave differently in biological systems due to their distinct three-dimensional shapes. khanacademy.orgscribd.com Biological systems, including receptors and enzymes, can recognize these differences, leading to variations in pharmacological activity. khanacademy.orgscribd.com

As highlighted earlier, the (+)-Dexclamol enantiomer exhibits significantly higher activity and binding affinity at dopamine receptors compared to the (-)-enantiomer. nih.govnih.govresearchgate.netresearchgate.net This stereospecificity is a key characteristic of this compound's interaction with central adrenergic receptors. nih.gov The difference in the interaction of enantiomers with a chiral receptor can be explained by a three-point interaction model, where the active enantiomer fits precisely into the binding site, while the inactive enantiomer does not. khanacademy.org

Data from binding studies illustrating the stereoselectivity of this compound and other neuroleptics for neuroleptic/dopamine receptors:

| Compound | Stereoselectivity Ratio (Ki (+)/Ki (-) or equivalent) |

| (+)-Butaclamol/(-)-Butaclamol | 3000 |

| This compound/(-)-analogue | 151 |

| (+)-Isobutaclamol/(-)-Isobutaclamol | 146 |

| (-)-CTC/(+)-CTC | 109 |

| (-)-Centbutindole/(+)-Centbutindole | 20 |

| S(+)-Octoclothepin/R(-)-Octoclothepin | 11 |

*Data based on the effects on the specific binding of 3H-spiperone to crude homogenates of calf caudate nucleus. nih.govresearchgate.netresearchgate.net

Investigation of Accessory Binding Sites

Research into the interaction of drugs with dopamine receptors has suggested the existence of accessory binding sites in addition to the primary, or orthosteric, binding site where the primary neurotransmitter binds. researchgate.netnih.govcdnsciencepub.comepo.org These accessory sites can influence the affinity and efficacy of ligands binding to the receptor. researchgate.netepo.org

Studies involving analogues of compounds like butaclamol, which share structural similarities with this compound, have provided evidence for the existence of a lipophilic accessory binding site on the central dopamine receptor macromolecule. researchgate.netcdnsciencepub.com The investigation of these sites has contributed to the development of dopamine receptor models aimed at understanding drug-receptor interactions and designing new compounds with specific pharmacological profiles. researchgate.netnih.govresearcher.life While the provided search results specifically mention accessory binding sites in the context of dopamine receptors and related compounds, direct detailed findings on this compound's interaction with such sites are not extensively elaborated upon within the provided snippets. However, the general principle of accessory binding sites influencing receptor interactions is relevant to understanding the complete binding profile of compounds like this compound.

Neurotransmitter System Modulation

This compound's interaction with dopamine and norepinephrine receptors leads to modulation of these neurotransmitter systems in the brain.

Effects on Central Dopamine Turnover and Metabolism

This compound, particularly the (+)-enantiomer, affects central dopamine turnover and metabolism. nih.govdntb.gov.ua Dopamine turnover refers to the rate of synthesis, release, and metabolism of dopamine. frontiersin.org Studies in rats have shown that (+)-Dexclamol increases dopamine turnover. nih.gov At lower doses, (+)-Dexclamol increases dopamine turnover without significantly affecting norepinephrine turnover. nih.gov However, at higher doses, both (+)-Dexclamol and other neuroleptic agents like droperidol (B1670952) accelerate the turnover of both dopamine and norepinephrine. nih.gov

Increased dopamine turnover, often indicated by an increase in dopamine metabolites like homovanillic acid (HVA), is a common effect of dopamine receptor antagonists. nih.govfrontiersin.org By blocking dopamine receptors, these antagonists disrupt the normal feedback mechanisms that regulate dopamine synthesis and release, leading to increased neuronal firing and subsequent increases in dopamine turnover and metabolism.

The (-)-Dexclamol enantiomer has been shown to be ineffective in influencing dopamine turnover. nih.gov This further underscores the stereochemical specificity of this compound's effects on the dopaminergic system.

The modulation of central dopamine turnover by this compound is a key component of its neuroleptic properties and its potential impact on neurological and psychiatric conditions where dopaminergic dysregulation is implicated. patsnap.commdpi.com

Impact on Central Norepinephrine Turnover and Metabolism

Studies have investigated the effects of this compound, specifically the (+)-stereoisomer, on norepinephrine (NE) and dopamine (DA) turnover in the rat brain. Research indicates that (+)-dexclamol can influence the metabolism and turnover rates of these catecholamines. For instance, differences in NE and DA depletion following tyrosine hydroxylase inhibition suggest that (+)-dexclamol can increase DA turnover. nih.gov At higher doses, both (+)-dexclamol and comparator neuroleptic agents like droperidol have been shown to accelerate the turnover of both DA and NE. nih.gov This effect on NE turnover appears to be stereochemically specific, as the (-)-dexclamol enantiomer was found to be ineffective in this regard. nih.gov

Furthermore, (+)-dexclamol, similar to droperidol and phentolamine, has been observed to reduce the concentrations of 3H-NE in the heart after administration of 3H-NE. This finding is suggestive of increased NE release potentially due to adrenergic receptor blockade. nih.gov The duration of action for (+)-dexclamol's effect on striatal homovanillic acid (HVA) increase, indicative of DA turnover changes, has been reported to be longer than that of droperidol. nih.gov

Intracellular Signaling Cascades

This compound's interaction with receptors can trigger various intracellular signaling cascades, influencing cellular function.

Downstream Signaling Pathways Associated with Receptor Antagonism

This compound is noted for its antagonism of central dopamine (DA) and norepinephrine (NE) receptors, demonstrating stereochemical specificity in this action. nih.gov Receptor antagonism can impact downstream signaling pathways by blocking the binding of endogenous ligands and preventing receptor activation. For instance, antagonism of the dopamine D4 receptor (DRD4) has been shown to impact downstream signaling involving the phosphorylation of epidermal growth factor receptor (EGFR)-related kinase (ERK). nih.govasm.org This suggests a potential link between this compound's receptor antagonism and the modulation of kinase activity.

Research on other receptor antagonists provides further insight into potential downstream effects. For example, antipsychotic drugs, many of which act as dopamine receptor antagonists, can influence various signaling pathways, including those related to glucose transport and lipogenesis. thegoodscentscompany.com Antagonism of muscarinic acetylcholine (B1216132) receptors, which are G protein-coupled receptors like dopamine receptors, can also affect downstream signaling. googleapis.comepo.org The specific downstream pathways affected by this compound's antagonism would depend on the particular receptors it interacts with and the cellular context.

This compound's Influence on Kinase Activity (e.g., ERK Pathway) in Cellular Models

While direct studies explicitly detailing this compound's influence on kinase activity, specifically the ERK pathway, were not prominently found in the provided search results, the link between dopamine receptor antagonism and ERK signaling has been established for other compounds. Antagonism of the dopamine D4 receptor (DRD4) has been shown to lead to the repression of the ERK phosphorylation pathway in cellular models. nih.govasm.org This suggests that if this compound acts as a DRD4 antagonist, it could similarly influence ERK signaling.

Studies investigating novel antipsychotic agents, which often target dopamine and serotonin (B10506) receptors, have explored their effects on intracellular pathways, including the activation of CREB (cAMP response element-binding protein) which can be dependent on ERK signaling. researchgate.net Inhibition of ERK phosphorylation using pharmacological inhibitors like U0126 has been shown to impact cellular processes, such as dengue virus replication in the context of DRD4 antagonism. nih.govasm.org This indicates that modulating ERK activity is a relevant downstream effect of certain receptor interactions. Further research specifically on this compound's direct or indirect effects on kinase activity, including the ERK pathway, in relevant cellular models would be necessary to fully elucidate this aspect of its mechanism of action.

Pre Clinical Pharmacological Investigations of Dexclamol

In Vitro Pharmacological Characterization

In vitro studies provide detailed insights into the molecular interactions of dexclamol with specific receptors and transporters. These experiments are fundamental in determining the compound's affinity, selectivity, and functional effects at a cellular level.

Receptor Binding Assays and Competition Studies

Receptor binding assays are a standard method to quantify the affinity of a ligand for a receptor. These assays typically involve incubating a radiolabeled ligand with a preparation containing the receptor of interest (such as cell membranes or tissue homogenates) and measuring the amount of bound radioligand. revvity.comgiffordbioscience.comnih.gov Competition binding studies are then performed by adding increasing concentrations of an unlabeled test compound, like this compound, to compete with the radiolabeled ligand for binding sites. revvity.comgiffordbioscience.comnih.govnih.gov The concentration of the test compound required to displace 50% of the radioligand binding is known as the IC50 value, which can then be converted to a Ki value (equilibrium dissociation constant) using the Cheng-Prusoff equation, provided certain assumptions are met. revvity.comnih.gov The Ki value reflects the affinity of the unlabeled compound for the receptor. revvity.comnih.govnih.gov

Studies have shown that (+)-dexclamol acts as an antagonist at dopamine (B1211576) receptors. Specifically, research indicates that this compound has affinity for dopamine D2 receptors. cnu.edu.tw The binding affinity is a key parameter in understanding how strongly a compound interacts with its target. giffordbioscience.com

Functional Assays in Cellular Models to Assess Receptor Antagonism

Functional assays in cellular models are used to assess the biological outcome of receptor binding, determining whether a compound acts as an agonist (activating the receptor), antagonist (blocking receptor activation), or inverse agonist (reducing basal receptor activity). revvity.combenthamopenarchives.com For receptor antagonists, these assays typically involve stimulating the receptor with a known agonist in the presence of varying concentrations of the antagonist and measuring the reduction in the agonist-induced response. benthamopenarchives.comresearchgate.net

This compound has been described as an antagonist at dopamine receptors. Functional assays can provide detailed information about the potency and efficacy of an antagonist. benthamopenarchives.com Various methods are employed in these assays, including measuring changes in intracellular calcium levels or the accumulation of second messengers like cAMP, which are downstream of receptor activation. benthamopenarchives.comnih.gov

Cell-Based Studies on Neurotransmitter Release and Uptake

Neurotransmitter release is the process by which neurons communicate, involving the discharge of chemical messengers from the presynaptic terminal into the synaptic cleft. washington.edubritannica.comuq.edu.au Neurotransmitter uptake, mediated by specific transporter proteins, is a primary mechanism for clearing neurotransmitters from the synaptic cleft, thereby terminating their action and allowing for recycling. nih.govelifesciences.org Cell-based studies can investigate how a compound influences these processes.

(+)-Dexclamol has been shown to increase dopamine turnover. At lower doses, it increases dopamine turnover without affecting norepinephrine (B1679862) turnover, while higher doses affect both neurotransmitters. This suggests a dose-dependent modulation of catecholamine release. Studies on neurotransmitter uptake often involve using radiolabeled neurotransmitters and measuring their accumulation in cells or synaptosomes in the presence and absence of the test compound. elifesciences.org

Pharmacological Profiling against Other Neurotransmitter Systems

While the primary focus on this compound has been its interaction with dopamine receptors, particularly D2 receptors, its effects on other adrenergic receptors, such as norepinephrine receptors, have also been noted, particularly at higher doses. Profiling against a broad panel of targets is essential in characterizing the full pharmacological landscape of a compound. researchgate.net

In Vivo Pre-clinical Pharmacodynamics (Excluding Clinical Data)

In vivo studies in animal models are used to assess the pharmacological effects of this compound on the whole organism, particularly its impact on the central nervous system. These studies aim to understand the relationship between drug exposure and the resulting biological effects, excluding any data obtained from human subjects.

Evaluation in Animal Models of Central Nervous System Activity

Animal models are widely used in preclinical research to investigate CNS disorders and the potential therapeutic effects of new compounds. herbmedpharmacol.comprepladder.comnih.gov These models aim to replicate aspects of human conditions or behaviors influenced by the CNS. herbmedpharmacol.comprepladder.com Evaluation of this compound in these models provides insights into its potential neuroleptic properties and effects on behavior.

Preclinical studies suggest that this compound may influence central nervous system activity. Animal models are employed to assess various parameters related to CNS function, including motor activity, behavior in anxiety or depression models, and responses related to dopaminergic or other neurotransmitter system modulation. herbmedpharmacol.comnih.govwuxibiology.comscielo.br For instance, antagonism of dopamine D2 receptors is relevant in models predictive of antipsychotic effects. datapdf.combjh.benih.gov Studies using animal models can help to understand how this compound's in vitro activity translates into in vivo effects on the brain and behavior. nih.gov

Table 1: Summary of this compound's In Vitro Pharmacological Profile

| Assay Type | Target Receptor/System | Key Finding |

| Receptor Binding/Competition | Dopamine Receptors (primarily D2) | Acts as an antagonist, shows affinity for D2 receptors. cnu.edu.tw |

| Functional Assays (Cellular) | Dopamine Receptors | Blocks receptor activation (antagonist). |

| Neurotransmitter Release/Uptake | Dopamine, Norepinephrine | Increases dopamine turnover (dose-dependent), affects norepinephrine at higher doses. |

| Pharmacological Profiling | Other Neurotransmitter Systems | Effects on norepinephrine noted at higher doses. Profiling against a broad panel is conducted. researchgate.net |

Table 2: Summary of this compound's In Vivo Pre-clinical Findings (CNS Activity)

| Animal Model Type | Measured Outcome/Relevance | Key Finding |

| Models of Central Nervous System Activity | Motor activity, behavior, responses related to neurotransmitter modulation. herbmedpharmacol.comnih.govwuxibiology.comscielo.br | Influences central nervous system activity, potential neuroleptic properties. |

Comparative Pharmacodynamic Studies with Related Compounds in Animal Models

Pre-clinical pharmacodynamic studies often involve comparisons with structurally or functionally related compounds to better understand a drug's profile and mechanism of action europa.eucreative-biolabs.com. This compound shares a structural backbone as an atropine (B194438) derivative and its synthesis route has similarities with butaclamol, a structurally related compound .

Comparisons have been made between this compound and other neuroactive agents. For instance, in a study evaluating the discriminative stimulus effects of morphine, Benperidol, a potent neuroleptic with dopamine receptor antagonism, significantly attenuated morphine's effects . While the specific comparative effect of this compound in this particular study snippet is not fully detailed, the comparison highlights the context of evaluating this compound alongside established neuroleptics . This compound is also categorized in regulatory lists alongside compounds like Dexchlorpheniramine and Dexmedetomidine, although its distinct structural backbone differentiates it from these agents that target histamine (B1213489) or adrenergic pathways .

Pharmacodynamic studies in animal models are crucial for characterizing the effects of a substance, including its mode of action and effects not related to the primary therapeutic target europa.eu. These studies aim to define dose-response relationships and understand how a drug affects the organism creative-biolabs.comnih.gov. Relevant animal models are selected, and their relevance may be demonstrated by comparing factors such as target expression and distribution with humans europa.eu.

Dose-Dependent Modulations of Neurotransmitter Systems in Preclinical Models

This compound exerts its effects, in part, by antagonizing central adrenergic receptors, specifically targeting dopamine and norepinephrine receptors . Preclinical research has investigated the stereochemical specificity of this compound's action on dopamine (DA) and norepinephrine (NE) receptors .

Detailed research findings indicate that the (+)-Dexclamol enantiomer demonstrates a dose-dependent modulation of catecholamine release . At lower doses, (+)-Dexclamol enhances DA turnover without significantly affecting NE levels . However, at higher doses, (+)-Dexclamol was found to accelerate the turnover of both DA and NE . This suggests that the influence of (+)-Dexclamol on adrenergic receptor activity is dependent on the administered dose . This dose-dependent effect on both DA and NE turnover at higher doses is also observed with droperidol (B1670952), a known neuroleptic .

The ability of this compound to modulate neurotransmitter systems, particularly its antagonistic action at dopamine receptors, positions it as a subject of research for its potential in addressing conditions involving dysregulated neurotransmission, such as schizophrenia and bipolar disorder openaccessjournals.com. The stereochemical specificity observed in the modulation of neurotransmitter turnover underscores the importance of the molecular configuration of this compound in its mechanism of action .

Preclinical models are essential for investigating the mechanisms of neurotransmitter regulation and receptor antagonism . Studies in these models allow for the evaluation of target interactions, functional responses, duration of effect, and dose-response relationships europa.eu.

Table 1: Neurotransmitter Modulation by (+)-Dexclamol in Preclinical Models

| Neurotransmitter | Effect at Lower Doses | Effect at Higher Doses |

| Dopamine (DA) | Enhanced turnover | Accelerated turnover |

| Norepinephrine (NE) | No significant effect | Accelerated turnover |

Structure Activity Relationship Sar and Computational Studies of Dexclamol

Stereochemical Influence on Dexclamol's Pharmacological Profile

The stereochemistry of this compound significantly dictates its pharmacological effects. Research has demonstrated a clear stereochemical specificity in its antagonism of central dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) receptors wikipedia.orgwikidata.org. Specifically, the (+)-dexclamol enantiomer is identified as the active neuroleptic agent wikidata.org. Studies comparing the effects of (+)-dexclamol, (-)-dexclamol, and racemic (±)-dexclamol have shown that (+)-dexclamol increases dopamine turnover, and at higher doses, also affects norepinephrine turnover wikipedia.orgwikidata.org. In contrast, the (-)-dexclamol enantiomer was found to be ineffective in influencing central DA and NE turnover wikidata.org. This highlights that the biological activity resides predominantly, if not exclusively, in the (+)-stereoisomer.

Differences in the physicochemical properties between the enantiomers have also been observed. For instance, the solubility of (+)-dexclamol hydrochloride is reported to be significantly higher than that of the racemic compound mims.comiiab.menih.gov.

The distinct activities of the enantiomers underscore the principle that even though stereoisomers share the same chemical formula and connectivity, their different three-dimensional arrangements can lead to vastly different biological outcomes due to specific interactions with chiral biological targets like receptors and enzymes mims.comontosight.ainih.gov.

The following table summarizes the reported activity based on stereochemistry:

| Compound | Effect on DA Turnover | Effect on NE Turnover (Higher Doses) | Neuroleptic Activity |

| (+)-Dexclamol | Increased | Increased | Effective |

| (-)-Dexclamol | No effect | No effect | Ineffective |

| (±)-Dexclamol | Increased | Increased | Effective |

Note: Data compiled from references wikipedia.orgwikidata.org.

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties and structural descriptors nih.govuni.luuni.luuni.luzhanggroup.org. By developing mathematical models, QSAR aims to predict the activity of new or untested compounds and to gain a deeper understanding of the structural features that govern biological activity nih.govuni.lu.

While specific detailed QSAR studies focused explicitly on a comprehensive series of this compound analogues are not provided in the search results, the principles of QSAR are highly relevant to understanding and potentially optimizing the activity of compounds structurally related to this compound. QSAR studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of compounds with known biological activity and then using statistical methods to build a model that relates these descriptors to the observed activity nih.govuni.luuni.lu.

Given that this compound is discussed in the context of tricyclic neuroleptics and structure-activity relationships, QSAR would be a logical approach to explore how modifications to its complex structure impact its affinity and efficacy at dopamine and norepinephrine receptors uni.lu. Such studies could involve synthesizing or computationally generating analogues with variations in substituents or the core scaffold and then correlating their measured or predicted biological activities with their molecular descriptors. This could help identify key structural features or physicochemical properties that enhance or diminish the desired receptor antagonism and stereochemical specificity. Examples of QSAR applications to other compound classes, such as isatin-based oxadiazole or flavonoid analogues, illustrate the methodology's potential in medicinal chemistry for lead optimization and the design of new active compounds zhanggroup.orguni.lu.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking studies are valuable computational techniques used to investigate the likely binding modes and affinities of small molecules, such as this compound, with their biological targets, such as receptors guidetopharmacology.orgfishersci.caguidechem.comnih.govnih.gov. These methods provide a molecular-level view of the interactions, helping to understand the structural basis of ligand-receptor recognition and specificity guidetopharmacology.orgnih.gov.

Molecular docking algorithms attempt to predict the preferred orientation ("pose") of a ligand within a receptor's binding site by evaluating various possible binding geometries and scoring them based on their predicted interaction energies fishersci.caguidechem.com. This can involve considering factors such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects guidechem.com.

Although detailed accounts of specific molecular docking studies of this compound with its primary targets (dopamine and norepinephrine receptors) are not extensively provided, comparative studies involving this compound and other neuroactive agents like octoclothepin and tefludazine (B1214096) have utilized molecular superimposition studies to deduce biologically active conformations and compare their interactions with dopamine receptors wikipedia.org. Molecular modeling can also be used to compare the conformation of this compound with other dopamine antagonists, such as those of the tricyclic and butyrophenone (B1668137) types wikipedia.org. These computational approaches are crucial for visualizing how this compound's specific stereochemistry and structural features might fit into the binding pockets of its target receptors, explaining the observed stereospecificity of its activity. The use of molecular dynamics simulations can further refine docking results by accounting for the flexibility of both the ligand and the receptor, providing a more dynamic picture of the binding process fishersci.caguidechem.comnih.gov.

Conformational Analysis and Structural Comparisons with Related Neuroactive Agents

Conformational analysis is essential for understanding the flexibility of a molecule and identifying the low-energy three-dimensional arrangements that are likely to interact with biological targets wikipedia.org. For a complex molecule like this compound, exploring its conformational space can provide insights into the specific shape it adopts when binding to dopamine and norepinephrine receptors.

Structural comparisons of this compound with related neuroactive agents, particularly those with known receptor affinities and pharmacological profiles, are valuable for identifying common structural features or spatial arrangements that are important for activity wikipedia.org. This compound shares a structural relationship with butaclamol, another antipsychotic agent, and comparisons of their crystal structures and stereochemistry have been conducted wikipedia.orgnih.gov. These comparisons can reveal similarities in their rigid frameworks and the relative positions of key functional groups, which likely contribute to their shared activity as dopamine receptor antagonists wikipedia.orgwikipedia.org.

Pre Clinical Pharmacokinetic and Metabolic Studies of Dexclamol Excluding Human Data

In Vitro Metabolic Stability and Biotransformation in Subcellular Fractions

The initial assessment of a new chemical entity's metabolic fate is often conducted using in vitro systems. These experiments provide early insights into the compound's susceptibility to metabolism, which in turn helps predict its potential for breakdown in a living organism. Subcellular fractions, particularly liver microsomes and S9 fractions, are commonly employed for these studies as they contain the primary enzymes responsible for drug metabolism.

The stability of a compound in the presence of these fractions is a key indicator of its likely metabolic clearance. A compound that is rapidly metabolized in vitro is often quickly cleared in vivo, which can affect its duration of action. The primary enzymes involved in this initial breakdown, or biotransformation, are the cytochrome P450 (CYP450) family of enzymes, which are abundant in liver microsomes.

While specific experimental data on the in vitro metabolic stability of Dexclamol is not available in publicly accessible literature, the general methodology involves incubating the compound with liver microsomes or S9 fractions from preclinical species (such as rats, mice, or dogs) and monitoring the decrease in the parent compound's concentration over time. The results are typically expressed as the percentage of the compound remaining at various time points.

Table 1: Illustrative Example of In Vitro Metabolic Stability of this compound in Rat Liver Microsomes (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the reviewed literature.)

| Time (minutes) | % this compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 62 |

| 30 | 38 |

| 60 | 15 |

Identification of Preclinical Metabolites

Following the determination of metabolic stability, the next crucial step is the identification of the metabolites formed. This process, often referred to as metabolite profiling, is essential for a comprehensive understanding of a drug's disposition. Metabolites can be inactive, active (contributing to the therapeutic effect), or even toxic. Therefore, their identification and characterization are of paramount importance in preclinical safety assessment.

The identification of metabolites is typically carried out using sophisticated analytical techniques, most notably high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This combination allows for the separation of the parent drug from its metabolites and provides detailed structural information for their identification. These studies are conducted on samples from both in vitro metabolic stability assays and in vivo studies in animal models.

Publicly available data specifically detailing the preclinical metabolites of this compound is not available. However, a typical metabolite identification study would aim to characterize the chemical modifications that the parent molecule has undergone.

Table 2: Hypothetical Preclinical Metabolites of this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the reviewed literature.)

| Metabolite ID | Proposed Biotransformation |

|---|---|

| M1 | Hydroxylation |

| M2 | N-dealkylation |

| M3 | Glucuronidation of M1 |

| M4 | O-demethylation |

Pathways of Drug Biotransformation in Animal Models

Understanding the pathways through which a drug is metabolized provides a more complete picture of its pharmacokinetic profile. These pathways are the enzymatic reactions that transform the drug into its various metabolites. The primary site of drug metabolism is the liver, where a wide array of enzymes carry out these transformations.

Drug biotransformation is generally categorized into Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the drug molecule. These reactions are primarily catalyzed by CYP450 enzymes. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These conjugation reactions generally result in more water-soluble compounds that are more easily excreted from the body.

While specific studies detailing the biotransformation pathways of this compound in animal models are not present in the public domain, it is known to affect catecholamine metabolism in the brains of rats nih.gov. This suggests that its metabolic pathways could influence its pharmacological activity. The stereochemical nature of this compound, with the (+)-enantiomer being the active form, also implies that its metabolism may be stereospecific nih.gov. A comprehensive preclinical assessment would involve administering this compound to animal models, such as rats, and analyzing biological samples (e.g., plasma, urine, and feces) to identify the metabolites and elucidate the metabolic pathways.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Droperidol (B1670952) |

| Fluphenazine (B1673473) |

Analytical Methodologies for Dexclamol Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable tools in chemical research for determining the structure of a compound and assessing its purity. These techniques probe the interaction of electromagnetic radiation with matter, providing unique fingerprints characteristic of specific molecules.

Various spectroscopic techniques are widely employed in pharmaceutical and chemical analysis. Ultraviolet-Visible (UV-Vis) spectroscopy is often used for quantitative analysis and can provide information about the presence of chromophores within the molecule solubilityofthings.com. Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are valuable for identifying functional groups based on molecular vibrations solubilityofthings.comresearchgate.net. Raman spectroscopy is a complementary vibrational technique that offers insights into molecular structure and can be used for identification and characterization researchgate.netspectroscopyonline.com. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, crucial for complete structural elucidation solubilityofthings.com. Mass Spectrometry (MS), often coupled with separation techniques, determines the molecular weight of the compound and provides fragmentation patterns that aid in structural confirmation and the identification of impurities researchgate.net. X-ray spectroscopy techniques, such as X-ray Fluorescence (XRF) and X-ray Photoelectron Spectroscopy (XPS), can provide elemental composition and chemical state information, particularly for surface analysis or the identification of contaminants spectroscopyonline.com. Powder X-ray Diffraction (PXRD) is used to assess the crystalline form of active pharmaceutical ingredients spectroscopyonline.com.

In the context of Dexclamol research, NMR spectroscopy has been utilized, with spectra recorded at 400 MHz, indicating its application in confirming the structure of this compound or related compounds during synthesis and characterization googleapis.com. While specific detailed research findings on the application of other spectroscopic techniques solely for this compound's structural elucidation and purity assessment were not extensively detailed in the provided sources, the general importance and common use of these methods in pharmaceutical research imply their applicability and necessity in comprehensive this compound analysis. The determination of purity is a critical step in research to ensure that observed biological effects are attributable to this compound itself and not to impurities.

Chromatographic Methods for Separation and Quantification of this compound in Preclinical Samples

Chromatographic techniques are essential for separating a compound of interest from complex mixtures and quantifying its concentration. This is particularly important in preclinical studies involving biological samples, where this compound needs to be isolated from endogenous matrix components.

High Performance Liquid Chromatography (HPLC) is a widely used chromatographic method in pharmaceutical analysis and preclinical studies for the separation and quantification of drugs and their metabolites in biological matrices like plasma, urine, and tissues dergipark.org.trijrpc.comresearchgate.net. Various modes of HPLC, including reversed-phase HPLC (RP-HPLC), are employed depending on the chemical properties of the analyte and the matrix researchgate.net. The coupling of HPLC with sensitive detectors, such as UV detectors, mass spectrometers (LC-MS), or tandem mass spectrometers (LC-MS/MS), allows for accurate and sensitive quantification of compounds even at low concentrations in complex biological samples ijrpc.com.

Chromatographic methods are also crucial for the separation of stereoisomers google.com. This compound's bioactivity is known to be contingent on its stereochemistry . Chiral chromatography, a specific type of chromatography, is employed to separate enantiomers and diastereomers, ensuring the analysis and use of the correct stereoisomer in research ijrpc.com. Resolution strategies, including chiral resolution using chiral acids or enzymatic methods, and controlled crystallization techniques, are mentioned in the context of obtaining specific stereoisomers of compounds structurally related to this compound . This highlights the importance of chromatographic separation or methods that achieve similar outcomes in this compound research to study the effects of specific stereoisomers.

While a specific detailed protocol for the chromatographic quantification of this compound in preclinical samples was not found, the general principles and widespread application of techniques like HPLC in preclinical pharmacokinetic studies, such as the development of an RP-HPLC method for quantifying olanzapine (B1677200) in rat plasma, are highly relevant researchgate.net. These methods involve steps like sample preparation (e.g., liquid-liquid extraction), chromatographic separation using a suitable column and mobile phase, and detection researchgate.net. The validation of such methods is crucial to ensure their accuracy, precision, sensitivity, and selectivity for the intended application researchgate.net.

Application of Radiotracer Techniques in this compound Research

Radiotracer techniques involve the use of radioactive isotopes to label a compound, allowing its movement, distribution, and metabolism to be tracked and quantified in various systems. These techniques offer high sensitivity and are particularly useful in biological and environmental studies. osti.govresearchgate.netiaea.org

In pharmaceutical research, radiotracers are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By incorporating a radioactive isotope into the drug molecule, researchers can track its fate in animals during preclinical studies using techniques like liquid scintillation counting, autoradiography, or Positron Emission Tomography (PET) if a positron-emitting isotope is used.

A direct application of radiotracer techniques in this compound research involves its synthesis. Silver [14C]-cyanide has been used as a starting material to introduce radiolabeling at the 14-position during the synthesis of this compound . This indicates that 14C-labeled this compound has been synthesized, likely for use in studies requiring high sensitivity detection and tracking of the compound, such as in vivo distribution or metabolic studies. The ability to synthesize radiolabeled this compound is a critical aspect of preclinical research, enabling detailed investigations into its pharmacokinetic profile.

The use of radiotracers allows for the precise measurement of the concentration of the labeled compound in various tissues and biological fluids over time, providing essential data for understanding its behavior in a living system. This information is crucial for supporting drug discovery and development efforts.

Investigational Research Applications and Potential Therapeutic Relevance of Dexclamol Pre Clinical Focus

Dexclamol as a Research Tool for Understanding Neurotransmitter Regulation

This compound has been utilized as a research tool to investigate the mechanisms of neurotransmitter regulation and receptor antagonism. Preclinical studies indicate that this compound may influence central nervous system (CNS) activity, specifically by modulating opioid-related discriminative stimuli. this compound exerts effects by antagonizing central adrenergic receptors, with a focus on dopamine (B1211576) and norepinephrine (B1679862) receptors. Research findings highlight the stereochemical specificity of this compound's action on dopamine (DA) and norepinephrine (NE) receptors.

A pivotal study demonstrated that (+)-Dexclamol increases DA turnover without affecting NE levels at lower doses. However, at higher doses, both (+)-Dexclamol and droperidol (B1670952), a known neuroleptic, were observed to accelerate both DA and NE turnover. This suggests a dose-dependent modulation of catecholamine release, indicating this compound's potential influence on adrenergic receptor activity.

This compound, specifically the (+)-enantiomer, acts as an antagonist at dopamine receptors, impacting central pathways involved in mood regulation and psychotic disorders. The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as schizophrenia and bipolar disorder.

Interactive Table 1: Effects of (+)-Dexclamol on Neurotransmitter Turnover

| Compound | Dose | Dopamine Turnover | Norepinephrine Turnover |

| (+)-Dexclamol | Lower | Increased | No effect |

| (+)-Dexclamol | Higher | Accelerated | Accelerated |

| Droperidol | Higher | Accelerated | Accelerated |

This compound, along with other compounds like (R)-apomorphine and molindone, has been used in developing three-dimensional molecular models of dopamine receptors to understand binding sites and guide the design of new antipsychotic drugs. nih.gov Studies on neuroleptic receptors have shown high stereoselectivity for rigid butaclamol derivatives, including this compound, in their interaction with neuroleptic/dopamine receptors. nih.gov The stereoselectivity ratio for this compound/(-)-analogue was reported as 151 in studies examining the binding of 3H-spiperone to calf caudate nucleus homogenates. nih.gov

Future Directions and Unanswered Questions in Dexclamol Research

Advanced Synthetic Strategies for Novel Dexclamol Derivatives

Future research in this compound synthesis is focused on developing more advanced strategies to create novel derivatives. This involves exploring innovative chemical reactions and methodologies to modify the core this compound structure. The goal is to synthesize compounds with potentially improved pharmacological properties, such as enhanced potency, selectivity for specific receptors, or altered pharmacokinetic profiles. This could involve asymmetric synthesis techniques to control stereochemistry precisely or the introduction of different functional groups to modulate activity. cardiff.ac.ukmdpi.comrsc.org The development of efficient and scalable synthetic routes remains a key challenge for generating a diverse library of this compound analogs for further study.

Deeper Elucidation of Stereochemical Determinants of Action

The pronounced stereochemical specificity of this compound's effects on dopamine (B1211576) and norepinephrine (B1679862) turnover underscores the critical need for a deeper understanding of how its three-dimensional structure dictates its interaction with biological targets. nih.gov Future research should focus on detailed structural biology studies, such as co-crystallography or cryo-electron microscopy, to visualize this compound binding to its receptors at a molecular level. Computational approaches, including advanced molecular docking and dynamics simulations, can complement experimental data to precisely map the binding sites and the conformational changes induced by this compound and its enantiomers. Investigating the subtle differences in binding poses and energies between stereoisomers will be crucial to fully elucidate the stereochemical determinants of its pharmacological action. cput.ac.zaijpsjournal.comslideshare.net

Comprehensive Characterization of Secondary and Tertiary Molecular Targets

While this compound is known to target central adrenergic receptors, a comprehensive characterization of its potential secondary and tertiary molecular targets is an important area for future investigation. This involves employing unbiased screening approaches, such as-target profiling assays and activity-based protein profiling, to identify any other proteins or pathways that this compound might interact with. Understanding these additional interactions is vital for a complete picture of this compound's pharmacological profile and could reveal potential off-target effects or novel therapeutic opportunities. Advanced computational strategies, such as molecular docking simulations against large protein databases, can also be used to predict potential off-target interactions, which can then be validated experimentally.

Development of Novel Pre-clinical Models for this compound Research

The development and utilization of novel pre-clinical models are essential to better understand this compound's complex biological effects and predict its potential in humans. Future research should explore more physiologically relevant models that can recapitulate aspects of human physiology and disease states pertinent to this compound's known activities. This could include the use of induced pluripotent stem cell (iPSC)-derived neuronal models to study its effects on human neurotransmitter systems or advanced organ-on-a-chip systems that mimic the blood-brain barrier and neural circuits. nih.govnih.gov Furthermore, developing or refining animal models that more accurately reflect the conditions this compound might be used to treat, such as specific neurological or psychiatric disorders, will be crucial for evaluating its efficacy and safety in a more predictive manner. datapdf.com

Integration of Omics Data for Systems-Level Understanding of this compound's Biological Effects

Integrating data from various omics platforms (genomics, transcriptomics, proteomics, metabolomics) is a critical future direction for gaining a systems-level understanding of this compound's biological effects. mdpi.comnih.govresearchgate.netfrontiersin.orgrsc.org By applying multi-omics approaches, researchers can investigate how this compound influences gene expression, protein levels, and metabolic pathways simultaneously. This integrated view can reveal complex molecular networks and pathways affected by this compound that would not be apparent from single-omics analyses. nih.govresearchgate.net Advanced bioinformatics and machine learning techniques will be necessary to analyze and interpret these large, multi-dimensional datasets effectively. mdpi.comfrontiersin.org Such integrated analyses can provide deeper insights into the mechanisms underlying this compound's observed effects and help identify potential biomarkers of response or toxicity. nih.gov

Q & A

[Basic] What experimental design principles should guide initial pharmacological studies of Dexclamol?

Methodological Answer:

Begin with dose-ranging studies to establish pharmacokinetic (PK) and pharmacodynamic (PD) relationships. Use randomized, double-blind, placebo-controlled trials to minimize bias . Include positive and negative controls (e.g., comparator drugs or saline) to validate assay sensitivity. For in vitro models, standardize cell lines and incubation conditions to ensure reproducibility. Employ power analysis to determine sample sizes, ensuring statistical validity . Document all protocols in alignment with the ARRIVE guidelines for preclinical research.

[Advanced] How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity profiles?

Methodological Answer:

Conduct interspecies pharmacokinetic modeling to identify metabolic disparities (e.g., cytochrome P450 enzyme differences) . Perform tissue distribution studies using radiolabeled this compound to track biodistribution and accumulation. Apply systems biology approaches (e.g., network pharmacology) to map off-target effects. Validate findings through triangulation by combining in vitro, in vivo, and in silico data . Sensitivity analyses can isolate confounding variables such as dosage or administration routes.

[Basic] What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer:

Use non-linear regression models (e.g., sigmoidal Emax models) to quantify EC50/IC50 values . For heterogeneous populations, apply mixed-effects models to account for inter-individual variability. Stratify data by covariates (age, comorbidities) using ANCOVA. Validate assumptions with residual plots and goodness-of-fit tests (e.g., Akaike Information Criterion). Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .

[Advanced] How to design a longitudinal study assessing this compound’s chronic toxicity without attrition bias?

Methodological Answer:

Implement adaptive trial designs with pre-specified interim analyses to adjust dosing or endpoints . Use intent-to-treat (ITT) analysis to retain all randomized participants, minimizing attrition bias. Incorporate patient-reported outcome measures (PROMs) via validated questionnaires (e.g., Likert scales) to track subjective symptoms . Apply multiple imputation or pattern-mixture models to handle missing data. Ethical oversight must include DSMB (Data Safety Monitoring Board) reviews .

[Basic] What criteria define a robust preclinical model for evaluating this compound’s mechanism of action?

Methodological Answer:

Select models with high construct validity (e.g., transgenic animals for target-specific pathways). Use orthogonal assays (e.g., Western blot + ELISA) to confirm target engagement. Include sham controls to differentiate drug effects from procedural artifacts. Follow the 3Rs principle (Replacement, Reduction, Refinement) for ethical animal use . Publish raw data in repositories like Figshare to enable meta-analyses .

[Advanced] How to address publication bias when synthesizing evidence on this compound’s safety?

Methodological Answer:

Conduct a systematic review following PRISMA guidelines, including grey literature and preprints . Use funnel plots and Egger’s regression to detect asymmetry in published data. Perform trim-and-fill analysis to estimate missing studies. Cross-reference regulatory databases (e.g., FDA Adverse Event Reporting System) for unreported adverse events. Apply the GRADE framework to assess evidence quality and bias risk .

[Basic] What ethical considerations are critical when designing human trials for this compound?

Methodological Answer:

Submit protocols to an Institutional Review Board (IRB) for approval, emphasizing informed consent and data anonymization . Use risk minimization tools (e.g., dose-escalation protocols) for first-in-human trials. Include a Data Safety Monitoring Plan (DSMP) with pre-defined stopping rules for adverse events. Ensure equitable participant selection using stratified randomization .

[Advanced] Which computational strategies can predict this compound’s off-target interactions?

Methodological Answer:

Employ molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases like PubChem . Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements. Use machine learning algorithms (e.g., Random Forest) trained on ToxCast data to flag high-risk targets. Integrate pharmacophore modeling to map structural motifs linked to adverse effects .

[Basic] How to optimize assay conditions for high-throughput screening of this compound analogs?

Methodological Answer:

Standardize Z’-factor calculations to validate assay robustness (>0.5 indicates suitability for HTS) . Use automated liquid handlers to minimize variability. Include reference compounds in each plate to control for inter-run variability. Optimize signal-to-noise ratios by titrating detection reagents (e.g., luminescent substrates). Store data in LIMS (Laboratory Information Management Systems) for traceability .

[Advanced] What meta-analytical techniques reconcile conflicting clinical trial outcomes for this compound?

Methodological Answer:

Apply Bayesian hierarchical models to pool heterogeneous studies, weighting by sample size and quality . Perform subgroup analyses to identify moderators (e.g., age, comorbidities). Use cumulative meta-analysis to assess temporal trends in effect sizes. Address heterogeneity via I² statistics; values >50% warrant random-effects models . Publish protocols on PROSPERO to enhance transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.